molecular formula C13H14N2O5 B2935483 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500025-25-2

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B2935483
CAS RN: 500025-25-2
M. Wt: 278.264
InChI Key: UZPKEFJOYDDECF-UHFFFAOYSA-N
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Description

“3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is an organic compound that belongs to the class of phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is used for the β hemoglobinopathies and other anemias .


Molecular Structure Analysis

The molecular formula of this compound is C11H14O4 . The molecular weight is 210.23 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid . The melting point is 96-97 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of oxadiazole derivatives, including compounds related to 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, has shown significant antimicrobial properties. For instance, compounds derived from 1,3,4-oxadiazole N-Mannich bases have displayed potent activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021). Additionally, new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives have shown potential antimicrobial activity, comparable to commercial antibiotics in some cases (Mohana, 2013).

Anti-Proliferative and Anticancer Activities

  • Research on 1,3,4-oxadiazole derivatives has also highlighted their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. Certain derivatives were found to possess optimum anti-proliferative activity, indicating their potential in cancer treatment (Al-Wahaibi et al., 2021). Additionally, new 1,3,4-oxadiazole thioether derivatives bearing a 2,5-dimethoxyphenyl substituent demonstrated significant anticancer activity against breast cancer cell lines (Polkam et al., 2021).

Molecular Engineering and Solar Cell Applications

  • In the field of molecular engineering, novel organic sensitizers incorporating 1,3,4-oxadiazole units have been synthesized for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, have shown high incident photon to current conversion efficiency, indicating their utility in enhancing solar cell performance (Kim et al., 2006).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-8-3-4-9(10(7-8)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKEFJOYDDECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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